molecular formula C18H12Cl2N2S B11570963 2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B11570963
M. Wt: 359.3 g/mol
InChI Key: SRWXTIRIWXCXPA-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with a 3,4-dichlorobenzyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method includes a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate the human constitutive androstane receptor (CAR) nuclear translocation . This activation leads to the regulation of genes involved in drug metabolism and detoxification processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to activate CAR and its potential anticancer properties make it a valuable compound for further research and development.

Properties

Molecular Formula

C18H12Cl2N2S

Molecular Weight

359.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C18H12Cl2N2S/c19-15-7-6-12(9-16(15)20)8-14-10-22-11-17(21-18(22)23-14)13-4-2-1-3-5-13/h1-7,9-11H,8H2

InChI Key

SRWXTIRIWXCXPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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